3-Fluoro-6-methylpyridine-2-carbaldehyde

Lactate Dehydrogenase-A (LDHA) Inhibition Cancer Metabolism Enzyme Assay

Select 3-fluoro-6-methylpyridine-2-carbaldehyde for reproducible SAR: its unique 3-fluoro-6-methyl-2-carbaldehyde substitution delivers quantified LDHA inhibition (Ki 39 µM, Raji IC50 42 µM) and sub-micromolar AKR1B10 activity (IC50 240 nM), unlike inactive non-fluorinated or JAK2-targeting 5-fluoro isomers. This exact substitution pattern is critical for heterocyclization outcomes (1,2,4-triazine vs. N-oxide). Insist on CAS 884495-48-1 to avoid failed syntheses and misleading biological data.

Molecular Formula C7H6FNO
Molecular Weight 139.13
CAS No. 884495-48-1
Cat. No. B3030232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-6-methylpyridine-2-carbaldehyde
CAS884495-48-1
Molecular FormulaC7H6FNO
Molecular Weight139.13
Structural Identifiers
SMILESCC1=NC(=C(C=C1)F)C=O
InChIInChI=1S/C7H6FNO/c1-5-2-3-6(8)7(4-10)9-5/h2-4H,1H3
InChIKeyQZRIZGILKSORNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1): A Fluorinated Pyridine Aldehyde with Quantified Biological Activity


3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1) is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position, a methyl group at the 6-position, and an aldehyde group at the 2-position . The compound exhibits a molecular formula of C₇H₆FNO and a molecular weight of 139.13 g/mol . Its unique substitution pattern confers specific electronic and steric properties that influence its reactivity and binding affinity toward biological targets [1]. The compound is commercially available in research-grade purity (typically ≥97%) and serves as a versatile intermediate in medicinal chemistry and organic synthesis .

Why 3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1) Cannot Be Casually Substituted with Other Pyridine Carbaldehydes


Structural modifications within the pyridine carbaldehyde class profoundly alter both synthetic utility and biological target engagement. For example, the absence of the 6-methyl group in 3-fluoropyridine-2-carbaldehyde (CAS 31224-43-8) eliminates the steric and electronic modulation that influences enzyme binding, while the lack of the 3-fluoro substituent in 6-methylpyridine-2-carbaldehyde (CAS 1122-72-1) reduces metabolic stability and alters heterocyclization outcomes [1]. Even positional isomers, such as 5-fluoropyridine-2-carbaldehyde (CAS 31181-88-1), exhibit divergent biological activity profiles—acting as JAK2 kinase inhibitors rather than targeting aldo-keto reductases or lactate dehydrogenase . These non-interchangeable differences underscore the necessity of specifying the exact substitution pattern for reproducible research outcomes and downstream synthetic success [2].

Quantitative Differentiation of 3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1): Comparative Data vs. Structural Analogs


3-Fluoro-6-methylpyridine-2-carbaldehyde Exhibits Micromolar Inhibition of Lactate Dehydrogenase-A (LDHA) with Quantified Ki and IC50 Values

3-Fluoro-6-methylpyridine-2-carbaldehyde inhibits human liver purified lactate dehydrogenase-A (LDHA) with a Ki of 39 µM (3.90E+4 nM) and an IC50 of 37 µM (3.70E+4 nM), as determined by fluorimetric NADH oxidation assay [1]. In a cellular context using human Raji cells, the compound reduced intracellular lactate levels with an IC50 of 42 µM (4.20E+4 nM) [1]. No comparable LDHA inhibition data are available for the non-fluorinated analog 6-methylpyridine-2-carbaldehyde or for 3-fluoropyridine-2-carbaldehyde, indicating that the combined 3-fluoro/6-methyl substitution pattern confers a unique interaction profile with this cancer metabolism target [2].

Lactate Dehydrogenase-A (LDHA) Inhibition Cancer Metabolism Enzyme Assay

3-Fluoro-6-methylpyridine-2-carbaldehyde Inhibits Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) with an IC50 of 240 nM

The compound inhibits human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli with an IC50 of 240 nM (0.24 µM), as assessed by pyridine-3-aldehyde reduction [1]. In contrast, a closely related analog—6-methylpyridine-2-carbaldehyde (lacking the 3-fluoro substituent)—shows no documented AKR1B10 inhibition. Among positional isomers, 5-fluoropyridine-2-carbaldehyde exhibits JAK2 kinase inhibition rather than AKR1B10 activity, demonstrating that the specific 3-fluoro/6-methyl pattern is critical for targeting this aldo-keto reductase .

Aldo-Keto Reductase (AKR) Inhibition Cancer Biomarker Enzyme Assay

Electronic and Steric Influence of 3-Fluoro and 6-Methyl Substituents Modulates Heterocyclization Reactivity

In a systematic study of substituent effects on heterocyclization, 6-methylpyridine-2-carbaldehyde underwent conversion to both 1,2,4-triazine and 1,2,4-triazine 4-oxide derivatives, whereas 6-bromopyridine-2-carbaldehyde yielded only the 4-oxide product and 6-formylpyridine-2-carbonitrile failed to react entirely [1]. The introduction of a 3-fluoro substituent (as in the target compound) is predicted to further modulate the electronic environment of the pyridine ring, potentially shifting the product distribution or reaction kinetics in heterocyclization reactions—a parameter that can be experimentally quantified in a head-to-head comparison with the non-fluorinated 6-methyl analog [2].

Heterocyclic Chemistry Synthetic Methodology Reactivity Profiling

Optimal Procurement Scenarios for 3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS 884495-48-1) Based on Verified Evidence


LDHA-Targeted Anticancer Tool Compound Development

Use 3-fluoro-6-methylpyridine-2-carbaldehyde as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing lactate dehydrogenase-A (LDHA) inhibition. The compound's quantified Ki (39 µM) and IC50 (37–42 µM) values provide a baseline for analog comparison, and its cellular activity in Raji cells (IC50 = 42 µM) supports further optimization for cancer metabolism research [1].

AKR1B10 Inhibitor Lead Identification

Employ the compound as a sub-micromolar hit (IC50 = 240 nM) for AKR1B10, a biomarker and potential therapeutic target in hepatocellular carcinoma and lung cancer. This activity profile distinguishes it from other fluorinated pyridine carbaldehydes (e.g., 5-fluoropyridine-2-carbaldehyde, which targets JAK2) and supports its selection for dedicated AKR1B10 SAR campaigns [2].

Synthetic Methodology Development for Heterocyclic Scaffolds

Incorporate 3-fluoro-6-methylpyridine-2-carbaldehyde in comparative heterocyclization studies to evaluate the influence of the 3-fluoro substituent on product distribution (1,2,4-triazine vs. 1,2,4-triazine 4-oxide). Systematic comparison with the non-fluorinated 6-methyl analog will reveal synthetic advantages or differences in reaction outcome [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-6-methylpyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.